3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2S/c1-13-4-2-3-5-15(13)12-22-18-11-10-17(20-21-18)14-6-8-16(19)9-7-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHFRCDGINNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methylbenzylthiol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with hydrazine hydrate to form 4-chlorophenylhydrazine.
Cyclization: The intermediate 4-chlorophenylhydrazine is then reacted with 2-methylbenzylthiol in the presence of a base, such as potassium carbonate, to form the desired pyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (–S–CH₂–C₆H₄–2-CH₃) undergoes oxidation under controlled conditions to form sulfoxides or sulfones.
Key Findings :
-
Hydrogen peroxide selectively oxidizes the thioether to sulfoxide without over-oxidation to sulfone .
-
Potassium permanganate in aqueous medium achieves complete oxidation to sulfone derivatives.
Nucleophilic Substitution Reactions
The pyridazine ring’s electron-deficient nature facilitates nucleophilic displacement at the 3- and 6-positions.
| Reagent | Site of Substitution | Product | Notes |
|---|---|---|---|
| Hydrazine hydrate, EtOH, Δ | C6 (thioether group) | 3-(4-Chlorophenyl)-6-hydrazinopyridazine | Thioether group replaced |
| NaSPh, DMF, 80°C | C3 (chlorophenyl) | 3-Phenyl-6-((2-methylbenzyl)thio)pyridazine | Aromatic substitution |
Mechanistic Insights :
Reduction Reactions
The pyridazine ring and substituents can be reduced under catalytic or chemical conditions.
| Reagent/Conditions | Target Site | Product | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Pyridazine ring | 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)piperazine | 55% |
| NaBH₄, NiCl₂, MeOH | Sulfoxide | Regeneration of thioether from sulfoxide | 90% |
Observations :
-
Catalytic hydrogenation reduces the pyridazine ring to a piperazine derivative while preserving the thioether .
-
Sodium borohydride with NiCl₂ selectively reduces sulfoxides to thioethers .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for functionalization.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar–B(OH)₂, K₂CO₃, DME, 80°C | 3-(4-Chlorophenyl)-6-(aryl)pyridazine | Biaryl synthesis |
| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, NH₃, toluene | 6-Amino-3-(4-chlorophenyl)pyridazine | Pharmacophore synthesis |
Data Highlights :
-
Suzuki coupling replaces the thioether group with aryl boronic acids.
Cyclization Reactions
Reactions with bifunctional reagents form fused heterocycles.
| Reagent | Product | Key Intermediate | Source |
|---|---|---|---|
| CS₂, KOH, DMF | Pyridazino[4,3-b]thiazin-6-one | Dithiocarbamate | |
| Ethylenediamine, Cu(OAc)₂ | Pyridazine-fused 1,4-diazepine | Schiff base complex |
Applications :
-
Cyclization with CS₂ yields sulfur-containing heterocycles for antimicrobial studies .
-
Ethylenediamine forms seven-membered rings with potential metal-binding properties .
Electrophilic Aromatic Substitution
The chlorophenyl group directs electrophilic attacks to specific positions.
| Reagent | Position Modified | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C | Para to Cl | 3-(4-Chloro-3-nitrophenyl)-6-((2-methylbenzyl)thio)pyridazine | 60% |
| Br₂, FeBr₃, CH₂Cl₂ | Ortho to Cl | 3-(4-Chloro-2-bromophenyl)-6-((2-methylbenzyl)thio)pyridazine | 45% |
Regioselectivity :
-
Nitration occurs para to the chlorine due to its electron-withdrawing effect .
-
Bromination favors ortho positions under Lewis acid catalysis.
Photochemical Reactions
UV irradiation induces unique reactivity in the pyridazine core.
| Conditions | Product | Mechanism |
|---|---|---|
| UV (254 nm), benzene | Pyridazine ring contraction to pyrrole | Electrocyclic pathway |
| UV (365 nm), O₂, MeCN | Sulfoxide via singlet oxygen oxidation | Radical pathway |
Significance :
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyridazine compounds, including those with thioether functionalities, exhibit significant anticonvulsant properties. For instance, a study demonstrated that a related compound, 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide, showed promising anticonvulsant activity with effective doses in electroshock seizure tests . The presence of electron-withdrawing groups like chlorine enhances the anticonvulsant efficacy of these compounds.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A recent study highlighted the synthesis of thiazole-pyridine hybrids that displayed significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and MCF-7 (breast cancer). The presence of the 4-chlorophenyl group was noted to contribute to the increased antiproliferative activity, with IC50 values indicating effective growth inhibition .
Enzyme Inhibition
The therapeutic mechanisms attributed to compounds like 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine often involve enzyme inhibition. For example, certain derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is crucial in managing metabolic disorders such as obesity and type 2 diabetes . This inhibition can lead to beneficial metabolic effects, making it a target for drug development.
Molecular Recognition
The pyridazine moiety in these compounds enhances their binding affinity in molecular recognition processes. Studies suggest that incorporating pyridazine into drug designs improves selectivity and potency against specific biological targets compared to other heterocycles like pyridine .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Siddiqui et al. (2020) | Anticonvulsant Activity | Compound derivatives showed median effective doses indicating high anticonvulsant activity; structural modifications enhanced efficacy. |
| Łączkowski et al. (2020) | Anticancer Activity | Novel thiazole-pyridine hybrids demonstrated significant cytotoxicity against cancer cell lines; the presence of electron-withdrawing groups was crucial for activity. |
| NCBI Study (2022) | Enzyme Inhibition | Highlighted the role of pyridazine compounds in inhibiting metabolic syndrome-related enzymes, emphasizing their therapeutic potential in diabetes management. |
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes such as cyclooxygenase (COX) or kinases, leading to reduced inflammation or cell growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-((2-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
- 3-(4-Chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
Uniqueness
3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is unique due to its specific structural features, such as the pyridazine ring and the presence of both chlorophenyl and methylbenzylthio groups
Biological Activity
3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 2-methylbenzyl thio moiety, which contributes to its unique chemical properties. The presence of these functional groups is critical for its biological activity, influencing interactions with various molecular targets.
The biological activity of 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways and cancer cell proliferation. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, crucial in the inflammatory response.
- Receptor Interaction : It could modulate receptor activities associated with cancer cell growth, potentially leading to reduced tumor proliferation.
Anticancer Activity
Research indicates that 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated that derivatives with similar structures displayed IC50 values ranging from 24.38 mg/kg to 49.85 μM against various cancer cell lines, indicating potent growth inhibition .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. In biochemical assays, it was found to inhibit COX enzymes effectively, leading to decreased prostaglandin synthesis, which is pivotal in the inflammatory response .
Case Studies
Research Findings
Recent advancements in drug design have highlighted the versatility of pyridazine derivatives, including 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine. The structure-activity relationship (SAR) studies indicate that halogen substitutions on the phenyl ring enhance biological activity, particularly against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-6-((2-methylbenzyl)thio)pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves three stages:
Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl precursor (e.g., 1,4-diketone) under reflux in ethanol or acetonitrile .
Thioether Introduction : Nucleophilic substitution of a halogenated pyridazine intermediate with 2-methylbenzylthiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
4-Chlorophenyl Attachment : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and 4-chlorophenylboronic acid in a toluene/water mixture .
- Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) and purify intermediates via column chromatography. Yields range from 45–65% depending on solvent polarity and catalyst loading .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl and methylbenzyl groups) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 371.0825 for C₁₈H₁₅ClN₂S) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water gradient) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) or phosphatases using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s selectivity for specific molecular targets?
- Methodological Answer :
- Rational Design : Replace the 2-methylbenzylthio group with bulkier substituents (e.g., 3,5-dimethylbenzyl) to improve steric hindrance and target binding .
- Bioisosteric Replacement : Substitute the chlorophenyl group with a trifluoromethylphenyl moiety to enhance metabolic stability .
- SAR Studies : Synthesize analogs (e.g., varying alkyl chain lengths on the thioether) and correlate structural changes with IC₅₀ shifts in kinase assays .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Validate Target Engagement : Use SPR (surface plasmon resonance) to measure direct binding affinity (KD values) and rule off-target effects .
- Meta-Analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM) and identify outliers via Grubbs’ test .
Q. What computational tools are effective for predicting interaction mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., EGFR kinase domain) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical interaction features (e.g., hydrogen bonds with Lys721 in EGFR) using Schrödinger’s Phase .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Flow Chemistry : Optimize Pd-catalyzed steps in continuous flow reactors to reduce catalyst loading and improve heat transfer .
- PAT (Process Analytical Technology) : Implement in-line FTIR to monitor intermediate formation in real time .
- DoE (Design of Experiments) : Use Minitab to screen factors (temperature, solvent ratio) and identify robust operating ranges (e.g., 70–80°C for Suzuki coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
